molecular formula C73H104N10O14 B1139162 Fmoc-Val-Cit-PAB-MMAE

Fmoc-Val-Cit-PAB-MMAE

Cat. No.: B1139162
M. Wt: 1345.7 g/mol
InChI Key: RHQGFVOXIOMBMC-UUMMFNFXSA-N
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Description

Fmoc-Val-Cit-PAB-MMAE is a complex chemical compound that consists of a linker and a potent microtubule inhibitor. The compound is primarily used in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies. The linker component, Fmoc-Val-Cit-PAB, is designed to be cleaved by specific enzymes within the tumor environment, releasing the active drug, monomethyl auristatin E (MMAE), which inhibits cell division by disrupting microtubules .

Mechanism of Action

Target of Action

Fmoc-Val-Cit-PAB-MMAE is an antibody-drug conjugate (ADC) that targets cancer cells . The primary target of this compound is tubulin , a protein that forms the cytoskeleton of cells . Tubulin is crucial for cell division, and its inhibition can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Mode of Action

The compound consists of three components: an ADC linker (Fmoc-Val-Cit-PAB), a potent tubulin inhibitor (MMAE), and an antibody . The antibody portion selectively recognizes and binds to a specific antigen on the surface of the cancer cell, delivering the ADC inside the cancer cell . Once inside the cell, the compound is designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes . This interaction triggers the release of the cytotoxic payload, MMAE .

Biochemical Pathways

Upon internalization and lysosomal degradation, the monosaccharide is removed and the exposed dipeptide is degraded, which liberates the attached payload inside the target cell . MMAE then binds to tubulin, inhibiting its polymerization . This disruption of the microtubule network inhibits mitosis, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its design. The compound is protected from degradation in the circulation by a sterically encumbering glucuronide moiety . This design enhances the circulating stability of the compound, improving its bioavailability . Further pharmacokinetic studies are needed to fully understand the ADME properties of this compound.

Result of Action

The result of this compound’s action is a significant inhibition of proliferation and cell death in tumor cells . By selectively targeting cancer cells and inhibiting tubulin, the compound minimizes damage to healthy cells . This selective cytotoxicity is a key advantage of ADCs like this compound.

Action Environment

The action of this compound is influenced by the tumor microenvironment. The compound’s effectiveness depends on the presence of the target antigen on the cancer cell surface and the activity of cathepsin B and related enzymes in tumor lysosomes . Additionally, the stability of the compound in the circulation can be affected by extracellular enzymes

Biochemical Analysis

Biochemical Properties

Fmoc-Val-Cit-PAB-MMAE plays a significant role in biochemical reactions. It interacts with tubulin, a globular protein, and inhibits its function . The nature of these interactions is inhibitory, leading to the disruption of microtubule dynamics, which is crucial for cell division and viability .

Cellular Effects

This compound has profound effects on various types of cells, particularly cancer cells. It influences cell function by disrupting cell division, which can lead to cell death . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with tubulin . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules. This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can lead to a decrease in the viability of cancer cells

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages

Metabolic Pathways

This compound is involved in the metabolic pathway related to tubulin polymerization

Subcellular Localization

The subcellular localization of this compound is likely to be in the cytoplasm, where tubulin is located

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Val-Cit-PAB-MMAE involves several steps:

    Fmoc Protection: The N-terminal amino group of the peptide is protected using 9-fluorenylmethyloxycarbonyl (Fmoc).

    Peptide Coupling: The peptide sequence Val-Cit-PAB is synthesized using standard solid-phase peptide synthesis techniques.

    Carbamate Formation: The Fmoc-Val-Cit-PAB peptide is reacted with a carbonate derivative to form a carbamate linkage.

    Fmoc Deprotection: The Fmoc group is removed to expose the amino group for further coupling.

    Amide Coupling: The exposed amino group is coupled with monomethyl auristatin E (MMAE) to form the final compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Val-Cit-PAB-MMAE undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-Val-Cit-PAB-MMAE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Val-Cit-PAB-MMAE is unique due to its Fmoc protection, which provides additional stability during synthesis and allows for selective deprotection and coupling reactions. This makes it particularly useful in the precise construction of antibody-drug conjugates .

Properties

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H104N10O14/c1-15-45(8)63(58(94-13)39-59(84)83-38-24-32-57(83)65(95-14)46(9)66(86)76-47(10)64(85)49-25-17-16-18-26-49)81(11)70(90)61(43(4)5)79-69(89)62(44(6)7)82(12)73(93)97-40-48-33-35-50(36-34-48)77-67(87)56(31-23-37-75-71(74)91)78-68(88)60(42(2)3)80-72(92)96-41-55-53-29-21-19-27-51(53)52-28-20-22-30-54(52)55/h16-22,25-30,33-36,42-47,55-58,60-65,85H,15,23-24,31-32,37-41H2,1-14H3,(H,76,86)(H,77,87)(H,78,88)(H,79,89)(H,80,92)(H3,74,75,91)/t45-,46+,47+,56-,57-,58+,60-,61-,62-,63-,64+,65+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQGFVOXIOMBMC-UUMMFNFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H104N10O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1345.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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